molecular formula C7H15NO2 B15370516 Isopropyl 2-(dimethylamino)acetate

Isopropyl 2-(dimethylamino)acetate

Cat. No.: B15370516
M. Wt: 145.20 g/mol
InChI Key: YJEIQHSKMASLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-(dimethylamino)acetate is an organic compound characterized by an acetate ester backbone with a dimethylamino group (-N(CH₃)₂) attached to the second carbon of the ethyl chain and an isopropyl ester (-OCOOCH(CH₃)₂) at the terminal position.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

propan-2-yl 2-(dimethylamino)acetate

InChI

InChI=1S/C7H15NO2/c1-6(2)10-7(9)5-8(3)4/h6H,5H2,1-4H3

InChI Key

YJEIQHSKMASLBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate

  • Structure: Aromatic benzoate ester with a para-positioned dimethylamino group.
  • Reactivity: Demonstrates a higher degree of conversion (73% vs. 58%) in resin cements compared to aliphatic amine-containing compounds like 2-(dimethylamino)ethyl methacrylate. This is attributed to enhanced electron donation from the aromatic ring, accelerating free-radical polymerization .
  • Physical Properties : Resins containing this compound exhibit superior flexural strength (120 MPa) and lower water sorption (28 μg/mm³) compared to aliphatic analogs .
  • DPI Interaction : Less influenced by diphenyliodonium hexafluorophosphate (DPI), a photosensitizer, suggesting intrinsic stability in resin formulations .

2-(Dimethylamino)Ethyl Methacrylate

  • Structure: Methacrylate ester with a dimethylamino group on the ethyl chain.
  • Reactivity : Lower inherent polymerization efficiency (58% conversion) but shows significant improvement (up to 68%) with DPI, which compensates for its slower initiation kinetics .
  • Applications : Primarily used in polymerizable dental resins due to its vinyl group.
  • Limitations : Higher water sorption (35 μg/mm³) and reduced mechanical strength (95 MPa) compared to aromatic analogs, though DPI mitigates these drawbacks .

Olopatadine Isopropyl Ester

  • Structure: Complex dibenzoxepin backbone with an isopropyl ester and a dimethylamino propylidene side chain.
  • Applications: Pharmaceutical agent (antihistamine) where the isopropyl ester enhances lipophilicity for improved corneal penetration. The dimethylamino group facilitates receptor binding .
  • Stability : The ester group is susceptible to hydrolysis in vivo, acting as a prodrug mechanism .

Isopropyl 3,4-Dichloro-N-[2-(Dimethylamino)Cyclohexyl]Benzamide

  • Structure: Benzamide derivative with a dimethylamino-substituted cyclohexyl group and isopropyl ester.
  • Applications: Likely a pharmaceutical intermediate or bioactive molecule, though structurally distinct from the target compound.

Data Tables

Table 1: Comparative Properties of Dimethylamino-Containing Esters

Compound Functional Groups Degree of Conversion (%) Flexural Strength (MPa) Water Sorption (μg/mm³) Key Application
Isopropyl 2-(dimethylamino)acetate Aliphatic acetate ester N/A N/A N/A Polymer chemistry
Ethyl 4-(dimethylamino)benzoate Aromatic benzoate ester 73 120 28 Dental resins
2-(Dimethylamino)ethyl methacrylate Methacrylate ester 58 (68 with DPI) 95 (105 with DPI) 35 (30 with DPI) Polymerizable resins
Olopatadine isopropyl ester Dibenzoxepin + isopropyl ester N/A N/A N/A Pharmaceuticals

Table 2: Reactivity with DPI

Compound Reactivity Trend with DPI
Ethyl 4-(dimethylamino)benzoate Minimal improvement
2-(Dimethylamino)ethyl methacrylate Significant enhancement

Research Findings

  • Steric and Electronic Effects: Aromatic amines (e.g., ethyl 4-(dimethylamino)benzoate) outperform aliphatic analogs in resin systems due to resonance stabilization of radicals .
  • CQ/Amine Ratios: A 1:2 camphorquinone (CQ)/amine ratio optimizes mechanical properties in resins, suggesting similar tuning may apply to this compound .
  • Pharmaceutical Design : Isopropyl esters in compounds like Olopatadine balance lipophilicity and hydrolysis rates, a consideration for drug delivery systems .

Structural and Functional Notes

  • Isopropyl vs. Ethyl Esters : The bulkier isopropyl group in the target compound may reduce hydrolysis rates compared to ethyl esters, enhancing shelf stability.
  • Aliphatic vs. Aromatic Amines: Aliphatic amines (e.g., 2-(dimethylamino)ethyl methacrylate) require additives like DPI for optimal performance, whereas aromatic amines are self-sufficient .
  • Cyclohexyl vs. Linear Chains : Cyclohexyl-substituted analogs (e.g., ) introduce conformational rigidity, altering bioavailability or polymerization kinetics .

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